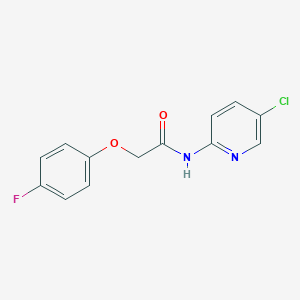

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

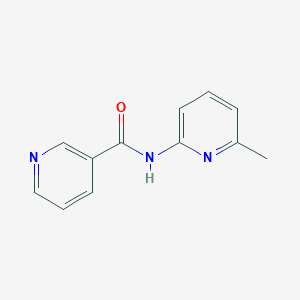

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are designed to correct the underlying genetic defect and improve the function of CFTR protein.

Mechanism of Action

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is a chloride channel that regulates the movement of salt and water across the cell membrane. In N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients, the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is impaired, leading to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by correcting the underlying genetic defect and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved organ function.

Biochemical and physiological effects:

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to have significant biochemical and physiological effects in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators improve the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved lung function. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also improve pancreatic function, leading to improved digestion and absorption of nutrients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to reduce the incidence of pulmonary exacerbations and improve quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.

Advantages and Limitations for Lab Experiments

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have several advantages for lab experiments, including their high potency and selectivity, and their ability to target specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene. However, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also have several limitations, including their complex chemical structure, which makes their synthesis challenging, and their potential toxicity, which requires careful monitoring in preclinical and clinical settings.

Future Directions

For N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators include the development of more potent and selective compounds, the identification of new mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene that can be targeted by N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators, and the optimization of dosing regimens to maximize therapeutic efficacy while minimizing toxicity. Additionally, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators may have potential applications in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma.

Synthesis Methods

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators are synthesized using various chemical methods, but the most common approach involves the modification of the pyridine and phenyl rings of the parent compound. The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is a complex and challenging process that requires specialized skills and equipment. The chemical structure of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is crucial for their biological activity, and any modification in the structure can affect their potency and selectivity.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been extensively studied in preclinical and clinical settings, and their therapeutic potential in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide has been demonstrated in several trials. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have shown promising results in improving lung function, reducing pulmonary exacerbations, and improving quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.

properties

Product Name |

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |

|---|---|

Molecular Formula |

C13H10ClFN2O2 |

Molecular Weight |

280.68 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |

InChI |

InChI=1S/C13H10ClFN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18) |

InChI Key |

QDGIOQJMDYULKV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)